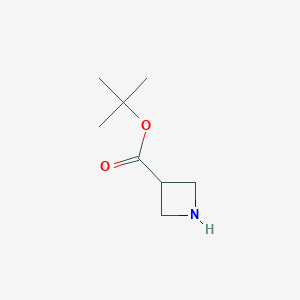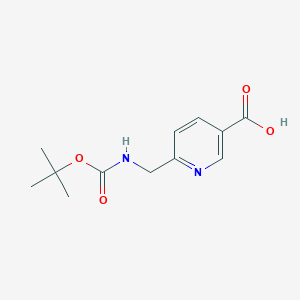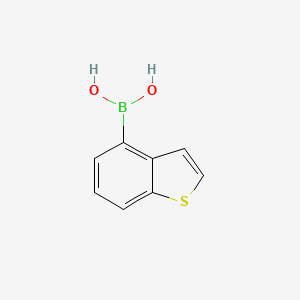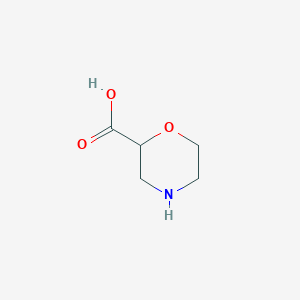
Morpholine-2-carboxylic acid
Vue d'ensemble
Description
Morpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Peptidomimetic Chemistry
Morpholine-2-carboxylic acid derivatives have been synthesized and applied in peptidomimetic chemistry. Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, shows compatibility with solid-phase peptide synthesis, highlighting its potential in peptidomimetic applications (Sladojevich et al., 2007).
2. Synthesis of Novel Ring Systems
This compound derivatives have been used to synthesize novel ring systems such as 1-aza-4-oxabicyclo[3.3.1]non-6-one, expanding the scope of synthetic organic chemistry (King & Martin, 1991).
3. Biodegradable Polyesteramides
Derivatives of morpholine-2,5-dione, featuring this compound, have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. This application is significant in the field of polymer chemistry and materials science (Veld et al., 1992).
4. Corrosion Inhibition
This compound derivatives, specifically N-ethyl-morpholine salts of aromatic carboxylic acids, have demonstrated efficacy as corrosion inhibitors, particularly in steel protection in neutral solutions (Agarwal & Landolt, 1998).
5. Synthesis of Bioactive Molecules
The synthesis of potent cathepsin S inhibitors, involving morpholine-4-carboxylic acid derivatives, underscores the relevance of this compound in medicinal chemistry (Latli et al., 2012).
6. Medicinal Chemistry Applications
This compound is integral in the design and synthesis of compact modules for medicinal chemistry, aiding in the modulation of drug candidates' physicochemical and pharmacokinetic properties (Kou et al., 2017).
7. Enantioselective Synthesis
Enantioselective synthesis employing this compound derivatives has led to the production of reboxetine analogs, highlighting its significance in stereochemistry (Fish et al., 2009).
8. Antibacterial Activity
Derivatives of morpholine-3-carboxylic acid have been synthesized and tested for antibacterial activity, demonstrating their potential in the development of new antibacterial agents (Narsimha et al., 2014).
Mécanisme D'action
Target of Action
Morpholine-containing compounds have been recognized for their diverse biological and therapeutic effects . They are frequently found in biologically active molecules and pharmaceuticals .
Mode of Action
Morpholine derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often results in modulation of the hydrophilic-lipophilic balance, improved metabolic stability, and increased potency .
Biochemical Pathways
Morpholine derivatives have been reported to influence various biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Morpholine-containing compounds are known to have enhanced pharmacokinetic properties, specifically for central nervous system drugs .
Result of Action
Morpholine derivatives have been reported to have diverse biological and therapeutic effects .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Morpholine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in amino acid metabolism. The interaction between this compound and these enzymes often involves the formation of enzyme-substrate complexes, which facilitate the catalytic conversion of the compound into other biologically active molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect gene expression by acting as a modulator of transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At higher doses, this compound can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in protein translation. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and overall efficacy in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and interacting with specific biomolecules .
Propriétés
IUPAC Name |
morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRNRZIEVLZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300582-83-6 | |
| Record name | 300582-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing enantiomerically pure Morpholine-2-carboxylic acid derivatives?
A1: Two main approaches have been explored for synthesizing enantiomerically pure this compound derivatives:
- Enzyme-catalyzed kinetic resolution: This method utilizes enzymes to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer enriched. [] This approach has been successfully applied to synthesize both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. []
- Diastereoselective synthesis: This strategy involves controlling the stereochemistry during the synthesis to favor the formation of the desired diastereomer. One published protocol utilizes a condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine, followed by methanolysis and ring-closure, to selectively obtain either 2,3-trans- or 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. [] The choice of imine and reaction conditions dictates the final stereochemistry.
Q2: Is there a concise and efficient method to synthesize N-Boc-2-hydroxymethylmorpholine and N-Boc-morpholine-2-carboxylic acid?
A: Yes, a recent study describes an operationally simple synthesis of both N-Boc-2-hydroxymethylmorpholine (1) and N-Boc-morpholine-2-carboxylic acid (2) starting from epichlorohydrin. [] This method is advantageous as it eliminates the need for chromatographic purification, leading to higher process throughput and making it suitable for large-scale synthesis. []
Q3: Are there any patents related to the synthesis or application of specific this compound derivatives?
A: Yes, there are patents disclosing a process for synthesizing specific stereoisomers of substituted Morpholine-2-carboxylic acids. [] Additionally, patents describe potential pharmacological applications of these derivatives. [] This suggests ongoing research and development efforts focusing on the therapeutic potential of this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
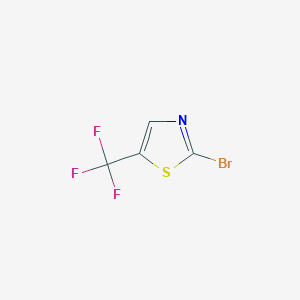
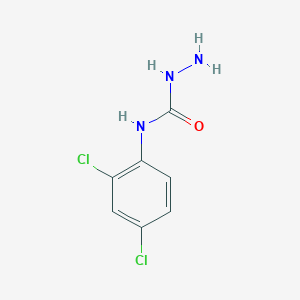
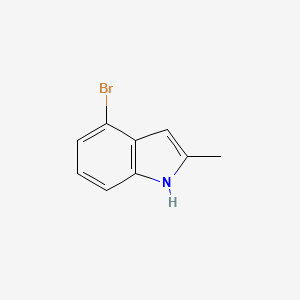
![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)
![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
